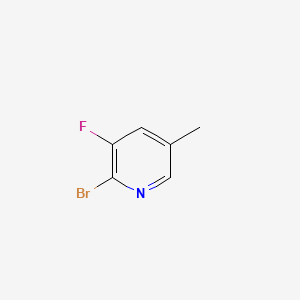

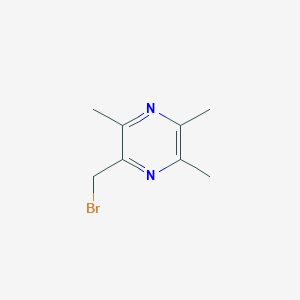

2-(Bromomethyl)-3,5,6-trimethylpyrazine

Vue d'ensemble

Description

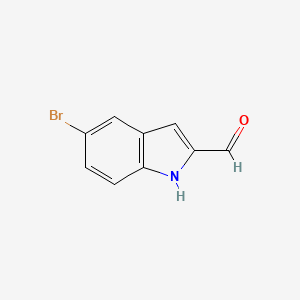

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Analytical Chemistry

2-(Bromomethyl)-3,5,6-trimethylpyrazine has been analyzed using gas chromatography-mass spectrometry (GC/MS), which is crucial in identifying the structures of principal compounds in a mixture. The fragmentation pathway of this compound was essential for the structural identification of various brominated tetramethylpyrazines in synthetic products (C. Xiao, 2001).

2. Synthesis Process Optimization

Research has been conducted to optimize the synthetic process of this compound, which is an important intermediate in the synthesis of various ligustrazine derivatives. The study focused on the effects of reaction time, raw materials, light intensity, and solvent on productivity (Xu Ku, 2013).

3. Organic Synthesis

In organic synthesis, this compound has been used in the preparation of polyethylene glycol grafted 2-hydroxymethyl-3,5,6-trimethylpyrazine. This compound was synthesized using polyethylene glycol dicarboxylic acid and dicydohexylcarbodiimide as the condensing agent (Wangze Song, 2004).

4. Medicinal Chemistry

In the field of medicinal chemistry, this compound derivatives have been designed and synthesized with significant protective effects on injured vascular endothelial cells damaged by hydrogen peroxide. These derivatives were found to stimulate the proliferation of normal vascular endothelial cells and protect against hyperoxic acute injury (Xinyong Liu et al., 2003).

5. Fluorescent Dyes Synthesis

This compound has been utilized in the synthesis of fluorescent dyes. The reactions involving this compound have resulted in new types of fluorescent styryl dyes, with studies focusing on their chemical, electronic, and physical properties (J. Jaung et al., 1998).

6. Biofuel Production

The compound has been referenced in studies involving the production of tetramethylpyrazine (TTMP) from glucose using Bacillus mutants. This process is significant in the production of biologically active ingredients with potential dietotherapy functions (Z. Xiao et al., 2006).

7. Crystallography

Crystal structural analysis involving methyl-substituted pyrazines, including derivatives of this compound, has been conducted. This research is critical in understanding the intermolecular interactions and molecular geometries of these compounds (M. Rok et al., 2018).

Mécanisme D'action

Target of Action

For instance, some brominated compounds are known to modulate the activity of Cereblon (CRBN), a protein targeted by a class of immunomodulatory drugs .

Mode of Action

This can lead to modifications in the structure and function of these molecules .

Biochemical Pathways

Brominated compounds can influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of brominated compounds can vary widely, depending on their specific chemical structures .

Result of Action

Brominated compounds can have various effects, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of 2-(Bromomethyl)-3,5,6-trimethylpyrazine can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is present .

Safety and Hazards

Propriétés

IUPAC Name |

2-(bromomethyl)-3,5,6-trimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPVUIZLMIEGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544388 | |

| Record name | 2-(Bromomethyl)-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79074-45-6 | |

| Record name | 2-(Bromomethyl)-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major byproducts formed during the synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine and how are they identified?

A1: The synthesis of this compound, often using N-Bromosuccinimide (NBS) as a brominating agent, results not only in the desired product but also in the formation of dibromo and tribromo substituted tetramethylpyrazines as byproducts []. These byproducts were identified using Gas Chromatography-Mass Spectrometry (GC/MS), a technique that separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio []. This method helps in qualitatively and quantitatively monitoring the synthetic process and optimizing reaction conditions to favor the desired product.

Q2: How does the choice of solvent and the amount of brominating agent affect the yield of this compound?

A2: Research indicates that both the type and volume of solvent, as well as the amount of brominating agent, significantly influence the yield of this compound []. For example, using an excess of NBS and a larger volume of solvent, such as carbon tetrachloride, can lead to the formation of undesired dibromo and tribromo byproducts [, ]. Optimization studies suggest that carefully controlling the molar ratio of NBS to the starting material (tetramethylpyrazine) and the solvent volume can significantly improve the yield of the desired this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.